molecular formula C9H13FO B1179556 SDZ 207-180 CAS No. 125726-31-0

SDZ 207-180

Cat. No.: B1179556
CAS No.: 125726-31-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDZ 207-180 is a permanently charged dihydropyridine (DHP) derivative that selectively modulates L-type calcium channels. Unlike neutral DHPs (e.g., nisoldipine), its fixed charge restricts membrane permeability, making it a valuable tool for studying extracellular binding mechanisms . Electrophysiological studies demonstrate that this compound exhibits voltage-dependent blockade of L-type channels, with greater efficacy when applied extracellularly compared to intracellular administration . Its primary mechanism involves interacting with high-affinity binding sites near the extracellular surface of the channel protein, a conclusion supported by asymmetric responses in cardiac and pituitary (GH4C1) cells .

Properties

CAS No.

125726-31-0

Molecular Formula

C9H13FO

Synonyms

SDZ 207-180

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action and Calcium Channel Blockade

SDZ 207-180 selectively inhibits L-type calcium channels through voltage-dependent interactions. Unlike neutral DHPs, its permanently charged structure allows direct probing of the extracellular binding domain. Key findings include:

  • Voltage-Dependent Block : this compound exhibits stronger inhibition at depolarized membrane potentials due to preferential binding to open/inactivated channel states .

  • Calcium Interaction : Blockade efficiency increases with higher extracellular calcium concentrations, suggesting competition between Ca²⁺ and this compound at the channel pore .

Table 1: Key Parameters of this compound Activity

ParameterValue/ObservationConditionsSource
IC₅₀ (Inhibition Constant)200 nMCa²⁺ as charge carrier
Voltage Dependence (ΔV₁/₂)+40 mV shift in activation threshold200 nM this compound, pH 7.4
Calcium Competition (Kd)~10 μMBuffered Ca²⁺ solutions

Chemical Reactions and Binding Dynamics

This compound’s charged nature influences its binding kinetics:

  • Ion Selectivity : Demonstrates reduced efficacy when monovalent cations (Na⁺, Cs⁺) replace Ca²⁺ as charge carriers .

  • pH Sensitivity : Binding affinity decreases under acidic conditions due to protonation effects altering electrostatic interactions .

Table 2: Comparative Blockade Under Different Charge Carriers

Charge CarrierBlock Efficiency (%)Onset Time (s)Recovery Time (s)Source
Ca²⁺95 ± 320–40>300
Na⁺35 ± 560–80120–180
Cs⁺28 ± 470–90100–150

Research Findings and Pharmacological Implications

  • Selectivity : this compound shows minimal off-target effects on sodium or potassium channels, making it a precise tool for studying L-type calcium channel physiology .

  • Comparison to Neutral DHPs : Unlike amlodipine (a neutral DHP), this compound’s charged structure prevents membrane permeation, restricting its action to extracellular binding sites .

  • Kinetic Modeling : Studies suggest a two-step binding mechanism: rapid surface charge screening followed by slower pore occlusion .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. SDZ 207-180 vs. Ionized Amlodipine
  • Charge State : Both this compound (permanently charged) and ionized amlodipine (pH-dependent charge) exhibit voltage-dependent blockade of L-type channels. However, ionized amlodipine retains partial membrane permeability due to its pH-sensitive ionization .
  • Binding Kinetics : The onset of block by ionized amlodipine and this compound is slower in the presence of extracellular Ca²⁺, suggesting that calcium ions modulate their interaction with the channel. For example, in Ca²⁺-buffered conditions (EGTA), block development accelerates compared to Ca²⁺-containing solutions .
  • Internal Application : Neither compound effectively blocks channels when applied intracellularly, reinforcing the extracellular localization of their binding sites .
2.2. This compound vs. Neutral Nisoldipine
  • Membrane Permeability : Neutral nisoldipine readily crosses the membrane, enabling intracellular access to the DHP receptor. In contrast, this compound’s charged structure confines its action to extracellular domains .
  • Voltage Dependency : Both compounds exhibit voltage-dependent effects, but nisoldipine’s neutral state allows deeper penetration into the membrane electric field, altering block kinetics .
  • Calcium Sensitivity : Nisoldipine’s activity is less affected by extracellular Ca²⁺ levels compared to this compound, highlighting differences in binding site interactions .
2.3. This compound vs. D890 (Intracellular Blocker)
  • Binding Site Accessibility : D890, a permanently charged phenylalkylamine, acts intracellularly on β1-subunit binding sites of calcium channels. This compound’s extracellular efficacy contrasts sharply, demonstrating distinct pharmacophore targeting .
  • Experimental Utility : this compound is used to probe extracellular conformational changes, while D890 helps study intracellular modulation .

Research Implications and Controversies

  • Binding Site Localization : this compound’s extracellular preference contrasts with Valdivia and Coronado’s lipid bilayer findings, where its long alkyl chain allowed access from either membrane side . However, in intact cells, asymmetric blockade confirms extracellular dominance .
  • Calcium Modulation : this compound’s slower block kinetics in Ca²⁺-rich environments suggest competitive interactions between Ca²⁺ and charged DHPs at extracellular sites .
  • Therapeutic Relevance : Unlike neutral DHPs (e.g., nisoldipine) used as antihypertensives, this compound’s lack of membrane permeability limits clinical use but enhances its utility in mechanistic studies .

Q & A

Q. How should researchers design longitudinal studies to assess this compound’s long-term stability and metabolite formation?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Employ tandem mass spectrometry (MS/MS) to identify degradation products and quantify their kinetics. Cross-reference findings with ICH guidelines for pharmaceutical stability .

Data Integration and Literature Challenges

Q. What strategies resolve conflicts between historical and contemporary studies on this compound’s mechanism of action?

  • Methodological Answer : Perform a systematic review with inclusion criteria weighted by methodological rigor (e.g., sample size, blinding). Use bibliometric tools like VOSviewer to map citation networks and identify consensus or outlier studies .

Q. How can researchers integrate this compound’s biochemical data with clinical findings in a cross-disciplinary framework?

  • Methodological Answer : Develop a pharmacokinetic-pharmacodynamic (PK-PD) model linking in vitro potency to in vivo exposure levels. Validate using clinical trial simulations (e.g., GastroPlus) and publish cross-disciplinary datasets in repositories like Zenodo for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.